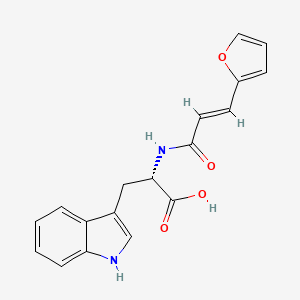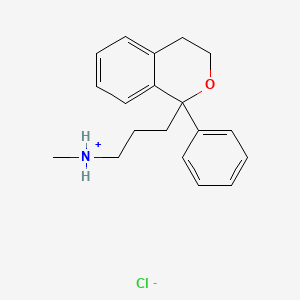
1-Isochromanpropylamine, N-methyl-1-phenyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isochromanpropylamine, N-methyl-1-phenyl-, hydrochloride is a chemical compound with the molecular formula C19H23NO·HCl and a molecular weight of 317.89 g/mol This compound is known for its unique structure, which includes an isochroman ring system, a propylamine chain, and a phenyl group
準備方法
The synthesis of 1-Isochromanpropylamine, N-methyl-1-phenyl-, hydrochloride involves several steps. One common synthetic route includes the reaction of isochroman with propylamine and N-methyl-1-phenylamine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The product is then purified and converted to its hydrochloride salt form .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
1-Isochromanpropylamine, N-methyl-1-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the amine group, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce alcohols .
科学的研究の応用
1-Isochromanpropylamine, N-methyl-1-phenyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical compounds.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic effects. It may have applications in treating neurological disorders due to its interaction with neurotransmitter systems.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials. .
作用機序
The mechanism of action of 1-Isochromanpropylamine, N-methyl-1-phenyl-, hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. For example, in neurological research, it may interact with neurotransmitter receptors, influencing signal transmission in the brain .
類似化合物との比較
1-Isochromanpropylamine, N-methyl-1-phenyl-, hydrochloride can be compared with other similar compounds, such as:
1-Methyl-1-phenyl-propylamine, hydrochloride: This compound has a similar structure but lacks the isochroman ring system.
N-methyl-1-phenylpropan-1-amine (hydrochloride): Another related compound, it is structurally categorized as a benzylamine and is used as an analytical reference standard.
4-Methylpiperazin-1-yl (1-phenyl-1H-pyrazol-4-yl)methanone: This compound has a different core structure but shares some functional groups with this compound.
The uniqueness of this compound lies in its isochroman ring system, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
10565-83-0 |
|---|---|
分子式 |
C19H24ClNO |
分子量 |
317.9 g/mol |
IUPAC名 |
methyl-[3-(1-phenyl-3,4-dihydroisochromen-1-yl)propyl]azanium;chloride |
InChI |
InChI=1S/C19H23NO.ClH/c1-20-14-7-13-19(17-9-3-2-4-10-17)18-11-6-5-8-16(18)12-15-21-19;/h2-6,8-11,20H,7,12-15H2,1H3;1H |
InChIキー |
IQNOBTBYHWYITG-UHFFFAOYSA-N |
正規SMILES |
C[NH2+]CCCC1(C2=CC=CC=C2CCO1)C3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis-[3-isopropyl-4-methoxyphenyl]iodonium](/img/structure/B13747473.png)
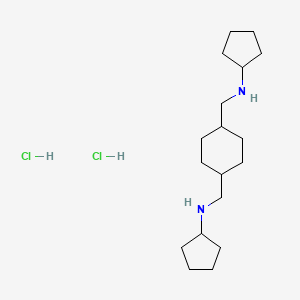
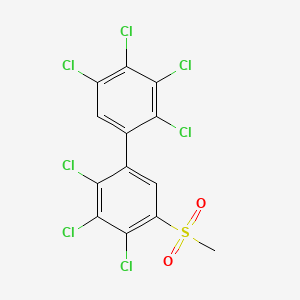
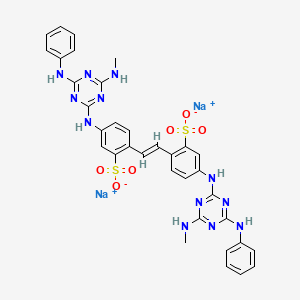
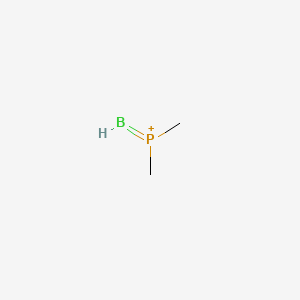

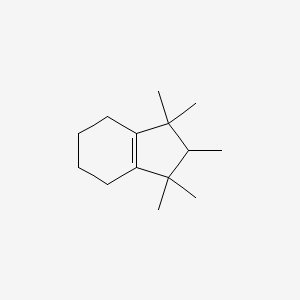
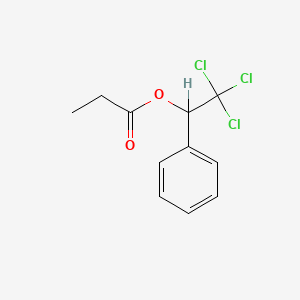
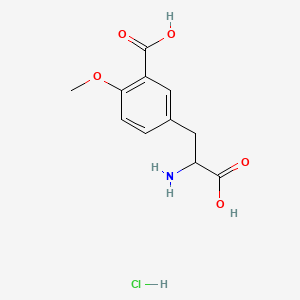
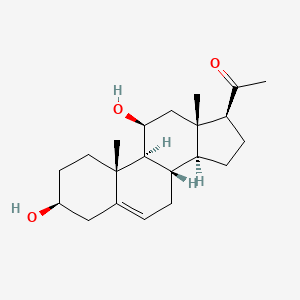
![N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/structure/B13747536.png)

